N-(4-methoxy-2-nitrophenyl)-9H-xanthene-9-carboxamide
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Overview
Description
N-(4-methoxy-2-nitrophenyl)-9H-xanthene-9-carboxamide is a chemical compound with a complex structure that includes a xanthene core and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-2-nitrophenyl)-9H-xanthene-9-carboxamide typically involves the acetylation of 4-methoxy-2-nitroaniline using acetic anhydride in an acetic acid solvent. The reaction is carried out at room temperature for about 18 hours . The reaction mixture is then stirred to ensure complete reaction and formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-2-nitrophenyl)-9H-xanthene-9-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: Various substitution reactions can occur, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N-(4-methoxy-2-nitrophenyl)-9H-xanthene-9-carboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-(4-methoxy-2-nitrophenyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxy-2-nitrophenyl)acetamide: Shares similar functional groups but lacks the xanthene core.
4-methoxy-2-nitroaniline: A precursor in the synthesis of the target compound.
Xanthene derivatives: Compounds with a xanthene core but different substituents.
Uniqueness
N-(4-methoxy-2-nitrophenyl)-9H-xanthene-9-carboxamide is unique due to its combination of a xanthene core with a nitrophenyl and carboxamide group
Properties
Molecular Formula |
C21H16N2O5 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C21H16N2O5/c1-27-13-10-11-16(17(12-13)23(25)26)22-21(24)20-14-6-2-4-8-18(14)28-19-9-5-3-7-15(19)20/h2-12,20H,1H3,(H,22,24) |
InChI Key |
CFDYJIXRPDFBLM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)[N+](=O)[O-] |
Origin of Product |
United States |
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